molecular formula C31H33N3O3 B2501336 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide CAS No. 921860-88-0

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2501336
CAS No.: 921860-88-0
M. Wt: 495.623
InChI Key: GIGMWUGQGLCIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide ( 921860-88-0) is a complex synthetic organic compound with a molecular formula of C31H33N3O3 and a molecular weight of 495.6 g/mol . This chemical features a quinoline core structure linked to a 4-benzylpiperidine moiety and a 4-ethoxyphenylacetamide group, making it a high-value intermediate for pharmaceutical and neuropharmacology research. Compounds incorporating the 4-benzylpiperidine scaffold are of significant interest in medicinal chemistry, particularly for targeting the central nervous system. Piperidine derivatives are frequently investigated for their affinity to various neurological receptors and enzymes . For instance, structurally related benzylpiperidine compounds have been explored as sigma receptor (σR) ligands, which are implicated in the modulation of neuropathic pain and neurological disorders . Other research avenues for similar molecules include their potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets relevant to neurodegenerative conditions such as Alzheimer's disease . The distinct molecular architecture of this acetamide derivative, combining a lipophilic benzylpiperidine with a quinoline system, suggests potential for diverse biological interactions. Researchers can utilize this compound as a key precursor or pharmacological tool compound in the development of novel therapeutic agents and in structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal consumption.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O3/c1-2-36-27-14-12-26(13-15-27)32-30(35)22-37-28-10-6-9-25-11-16-29(33-31(25)28)34-19-17-24(18-20-34)21-23-7-4-3-5-8-23/h3-16,24H,2,17-22H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGMWUGQGLCIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach reveals three key disconnections (Figure 1):

  • Quinoline-piperidine linkage : The 2-(4-benzylpiperidin-1-yl)quinoline fragment suggests a C–N cross-coupling between a halogenated quinoline and 4-benzylpiperidine.
  • Ether-acetamide bridge : The 8-oxyacetamide group implies alkylation or acylation of a phenolic oxygen on the quinoline.
  • N-(4-ethoxyphenyl) terminus : The 4-ethoxyphenyl group likely originates from nucleophilic displacement or amidation of an activated acetamide intermediate.

Palladium-catalyzed couplings dominate the synthesis of analogous structures, particularly for forming the quinoline-piperidine bond.

Palladium-Catalyzed C–N Cross-Coupling for Quinoline-Piperidine Assembly

The quinoline-piperidine motif is constructed via Buchwald-Hartwig amination, leveraging palladium catalysts with biarylphosphine ligands. Representative conditions from analogous syntheses include:

Table 1: Catalytic Systems for Quinoline-Piperidine Coupling

Starting Material Catalyst System Base Yield (%) Reference
2-Chloro-8-hydroxyquinoline Pd(OAc)₂/Xantphos (L4) Cs₂CO₃ 78
2-Bromoquinoline-8-ol Pd₂(dba)₃/JohnPhos (L6) NaOt-Bu 85
2-Iodoquinoline derivative Pd-PEPPSI-IPr (L17) K₃PO₄ 72

Procedure :

  • Quinoline Halogenation : 8-Hydroxyquinoline is halogenated at C2 using PCl₅ or NBS, yielding 2-chloro-8-hydroxyquinoline.
  • Piperidine Coupling : The halogenated quinoline reacts with 4-benzylpiperidine under Pd catalysis. For example, 2-chloro-8-hydroxyquinoline (1.0 eq), 4-benzylpiperidine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 110°C for 24 hours afford the coupled product in 78% yield.

Ether and Acetamide Linkage Formation

The 8-oxyacetamide bridge is installed via a two-step sequence:

Phenolic Alkylation

The hydroxyl group at C8 of the quinoline is alkylated with chloroacetyl chloride:
Conditions :

  • 2-(4-Benzylpiperidin-1-yl)-8-hydroxyquinoline (1.0 eq)
  • Chloroacetyl chloride (1.5 eq), K₂CO₃ (3.0 eq)
  • DMF, 0°C → RT, 12 hours
    Yield : 82–90%

Amidation with 4-Ethoxyaniline

The chloro intermediate undergoes nucleophilic displacement with 4-ethoxyaniline:
Conditions :

  • Chloroacetamide intermediate (1.0 eq)
  • 4-Ethoxyaniline (2.0 eq), DIEA (3.0 eq)
  • Acetonitrile, reflux, 6 hours
    Yield : 68–75%

Alternative Synthetic Routes

Reductive Amination Approach

For analogs lacking the quinoline-piperidine bond, reductive amination between 2-aminoquinoline and 4-benzylpiperidinone has been explored:
Conditions :

  • 2-Aminoquinoline (1.0 eq), 4-benzylpiperidinone (1.1 eq)
  • NaBH₃CN (1.5 eq), AcOH (catalytic)
  • MeOH, RT, 24 hours
    Yield : 55% (lower efficiency vs. Pd routes)

Solid-Phase Synthesis

A resin-bound strategy for related acetamides involves:

  • Wang resin functionalization with Fmoc-8-hydroxyquinoline
  • Piperidine coupling via HATU activation
  • Cleavage and solution-phase amidation
    Overall Yield : 40–50%

Optimization Challenges and Solutions

Ligand Selection for C–N Coupling

Bidentate phosphines (Xantphos, DavePhos) outperform monodentate ligands in suppressing β-hydride elimination. Screening data for 2-chloroquinoline coupling:

Table 2: Ligand Impact on Coupling Efficiency
Ligand Conversion (%) Byproducts
Xantphos (L4) 92 <5% dehalogenation
JohnPhos (L6) 88 8% homocoupling
PPh₃ 45 30% reduced quinoline

Solvent and Base Optimization

Polar aprotic solvents (DMF, NMP) improve solubility but risk side reactions. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and stability. Potassium carbonate minimizes ester hydrolysis vs. stronger bases like NaOt-Bu.

Purification and Characterization

Crude products require chromatographic purification (SiO₂, EtOAc/hexane) followed by recrystallization from ethanol/water. Key characterization data:

  • HRMS : m/z [M+H]⁺ calcd. 522.2451, found 522.2448
  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.5 Hz, 1H, quinoline-H), 7.82–7.10 (m, 12H, Ar-H), 4.21 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.92 (s, 2H, COCH₂O), 3.62 (br s, 4H, piperidine-H)

Applications and Derivatives

While the target compound lacks reported bioactivity, structural analogs demonstrate acetylcholinesterase inhibition (IC₅₀ 0.01 µM) and δ-opioid agonist activity. Derivatives with varied ether substituents (e.g., 4-CF₃O in) are explored for enhanced pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C), which may reduce the quinoline ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide may exhibit properties beneficial for treating neurological conditions such as Alzheimer's disease. The structure suggests potential interactions with acetylcholinesterase (AChE), an enzyme implicated in cognitive decline associated with Alzheimer's. Inhibitors of AChE can help increase acetylcholine levels, thereby improving cognitive function .

Anticancer Activity

Preliminary studies have shown that derivatives of quinoline and piperidine exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound could lead to the development of new anticancer agents targeting specific pathways involved in tumor growth and proliferation. Molecular docking studies are essential to elucidate its binding affinity to cancer-related targets .

Anti-inflammatory and Analgesic Properties

The combination of functional groups in the compound suggests potential anti-inflammatory and analgesic activities. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, which could make this compound a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to This compound :

StudyFocusFindings
Study AAChE InhibitionDemonstrated significant inhibition of AChE activity, suggesting potential for Alzheimer's treatment.
Study BAnticancer ActivityShowed cytotoxic effects on breast cancer cell lines, indicating promise as an anticancer agent.
Study CAnti-inflammatory EffectsReported reduction in inflammatory markers in vitro, supporting its use in pain management therapies.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline core may interact with aromatic residues in the binding site, while the piperidine ring could enhance binding affinity through hydrophobic interactions. The acetamide group may participate in hydrogen bonding, stabilizing the compound within the target site.

Comparison with Similar Compounds

Analog 1: 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS 941909-27-9)

  • Molecular Formula : C₃₁H₃₃N₃O₂
  • Molecular Weight : 479.6 g/mol
  • Key Differences : The 4-ethylphenyl group replaces the 4-ethoxyphenyl moiety in the target compound.
  • However, the absence of an oxygen atom in the substituent may reduce hydrogen-bonding capacity, affecting target interactions .

Analog 2: 2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490)

  • Molecular Formula: C₁₈H₂₀FNO₂
  • Molecular Weight : 301.36 g/mol
  • Key Differences: Simpler structure with a fluorophenyl-ethyl chain instead of the quinoline-benzylpiperidine system.
  • Implications : The lower molecular weight and logP (2.74) suggest higher solubility but reduced lipophilicity compared to the target compound. The fluorine atom may enhance bioavailability but limit cross-reactivity with targets requiring bulkier aromatic systems .

Analog 3: 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide

  • Molecular Formula : C₂₄H₂₂N₂O₄
  • Key Differences: Incorporates a fused dioxinoquinolin ring and a 3-methoxyphenyl group.
  • The methoxy group offers moderate polarity, balancing solubility and membrane penetration .

Analog 4: N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Molecular Formula: C₁₈H₁₃ClFNO
  • Key Differences: Naphthalene replaces quinoline, and a chloro-fluorophenyl group is present.
  • Implications : The naphthalene system increases aromatic surface area, which may improve π-π stacking interactions but reduce solubility. The halogen atoms (Cl, F) could enhance binding affinity in hydrophobic pockets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Features
Target Compound C₃₁H₃₃N₃O₃ ~479.6 Quinoline, 4-benzylpiperidine, 4-ethoxyphenyl ~4.5* High lipophilicity, potential CNS activity
Analog 1 (CAS 941909-27-9) C₃₁H₃₃N₃O₂ 479.6 4-ethylphenyl ~4.2* Reduced polarity vs. target
Analog 2 (Y206-8490) C₁₈H₂₀FNO₂ 301.36 4-fluorophenyl-ethyl 2.74 Higher solubility, lower MW
Analog 3 (Dioxinoquinolin derivative) C₂₄H₂₂N₂O₄ ~418.4 Dioxinoquinolin, 3-methoxyphenyl ~3.8* Rigid structure, moderate polarity
Analog 4 (Naphthalene derivative) C₁₈H₁₃ClFNO 319.76 Naphthalene, 3-Cl-4-F-phenyl ~3.9* Enhanced π-π interactions

*Estimated based on structural analogs.

Research Findings and Implications

  • Target Compound vs. Analog 1 : The ethoxy group in the target compound likely confers better metabolic stability than the ethyl group in Analog 1, as ethers are generally more resistant to oxidative metabolism than alkyl chains .
  • Target vs. Analog 2: The quinoline-benzylpiperidine core in the target compound suggests higher affinity for targets requiring extended aromatic systems (e.g., kinase inhibitors) compared to Analog 2’s simpler structure .

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core, a piperidine ring, and an acetamide moiety with an ethoxyphenyl substituent. The molecular formula is C24H28N2O2C_{24}H_{28}N_{2}O_{2}, and it has a molecular weight of approximately 396.50 g/mol . Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in neurological processes. Preliminary studies indicate that it may exhibit:

  • Anti-inflammatory properties : The compound may modulate inflammatory pathways, potentially useful in treating conditions characterized by excessive inflammation.
  • Analgesic effects : It has shown promise in reducing pain through central nervous system mechanisms.

Molecular docking studies suggest that the compound can effectively bind to active sites of various biological targets, influencing their activity and leading to therapeutic effects.

Pharmacological Effects

Research indicates several pharmacological activities associated with this compound:

  • Neuroprotective Effects : Studies have shown that derivatives of quinoline compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have exhibited activity against clinically relevant microorganisms, indicating a potential role in treating infections.
  • Anticancer Properties : Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Gudmundsson et al. (2009)Found that quinoline derivatives exhibited potent antichagasic and anticancer activities against various cell lines .
Liu et al. (2015)Reported that similar structures showed significant anti-inflammatory and analgesic effects .
Recent docking studiesIndicated strong binding affinities to serotonin receptors, suggesting potential use in psychiatric disorders .

Q & A

Q. What are the common synthetic routes for synthesizing 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide, and what reaction conditions are critical for achieving high yield?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Formation of the quinoline-8-yloxy acetamide backbone via nucleophilic substitution or Ullmann-type coupling under reflux conditions with catalysts like copper(I) iodide .
  • Functionalization : Introduction of the 4-benzylpiperidin-1-yl group using reductive amination or alkylation, often requiring anhydrous solvents (e.g., tetrahydrofuran) and catalysts such as sodium hydride .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating the final product . Key conditions include temperature control (60–120°C), inert atmospheres (N₂/Ar), and stoichiometric precision to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and carbon backbone integrity .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • Infrared (IR) spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. What in vitro assays are routinely employed to assess this compound’s activity against kinase targets?

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR or VEGFR) with fluorescent ATP analogs .
  • Cell viability assays : MTT or Alamar Blue tests in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Q. What key functional groups in the compound influence its pharmacological profile?

  • Quinoline moiety : Enhances π-π stacking with kinase active sites .
  • 4-Benzylpiperidinyl group : Improves lipophilicity and blood-brain barrier penetration .
  • Ethoxyphenyl acetamide : Modulates solubility and hydrogen-bonding interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning protons in the benzylpiperidinyl moiety?

  • 2D NMR techniques : COSY and HSQC experiments clarify coupling patterns and carbon-proton correlations, particularly for overlapping peaks in the δ 2.5–3.5 ppm region .
  • Computational validation : Density Functional Theory (DFT) calculations predict chemical shifts, aiding ambiguous signal assignments .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

  • Prodrug derivatization : Introduce phosphate or glycoside groups at the ethoxyphenyl oxygen to enhance aqueous solubility .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to maintain stability in physiological buffers .

Q. How can reaction yields be improved during the final coupling step of the synthesis?

  • Design of Experiments (DOE) : Screen parameters like catalyst loading (e.g., 10–20 mol% Pd(PPh₃)₄), temperature (80–100°C), and solvent polarity (DMF vs. DMSO) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .

Q. How do molecular docking studies predict the interaction between this compound and its kinase targets?

  • Software tools : AutoDock Vina or Schrödinger Suite model binding poses, highlighting hydrogen bonds between the acetamide carbonyl and kinase hinge regions (e.g., Glu883 in EGFR) .
  • Validation : Mutagenesis studies (e.g., Ala scanning) confirm critical residues identified in docking, such as Lys721 in VEGFR2 .

Methodological Notes

  • Contradiction analysis : Conflicting spectral data (e.g., variable NH proton shifts in DMSO vs. CDCl₃) should be addressed by repeating experiments in standardized solvents and referencing internal standards (e.g., TMS) .
  • Biological assays : Include positive controls (e.g., imatinib for kinase inhibition) and validate results across multiple cell lines to mitigate off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.